Rapid Bactericidal Kinetics: TAP Achieves 99.9% E. coli Killing Within 90 Minutes at 2.5 µg/mL
Chemically synthesized TAP demonstrates exceptionally rapid bactericidal kinetics that surpass the typical time-to-kill reported for many other β-defensins at comparable concentrations. In standardized time-kill assays, synthetic TAP at a concentration of 2.5 µg/mL eradicated 99.9% of Escherichia coli cells within 90 minutes [1]. For comparison, human β-defensin-2 (HBD-2), the human homolog of TAP, typically requires concentrations of 10–50 µg/mL to achieve comparable killing levels against E. coli in similar assay conditions, indicating that TAP operates at a substantially lower effective concentration for rapid bactericidal action [2]. This 4- to 20-fold potency differential at matched kill thresholds represents a quantifiable advantage.
| Evidence Dimension | Bactericidal killing kinetics against E. coli |
|---|---|
| Target Compound Data | 99.9% killing of E. coli at 2.5 µg/mL within 90 minutes (TAP, synthetic, 38-aa mature peptide) |
| Comparator Or Baseline | Human β-defensin-2 (HBD-2): requires 10–50 µg/mL for comparable killing; class-level expectation for β-defensins is typically >5 µg/mL for >99% killing within 120 min |
| Quantified Difference | Approximately 4- to 20-fold lower effective concentration for TAP relative to HBD-2 at matched kill endpoints |
| Conditions | In vitro time-kill assay; synthetic TAP (38 amino acids, correctly folded with three disulfide bonds); E. coli clinical isolate; 90-minute exposure |
Why This Matters
Procurement decisions for antimicrobial peptide candidates in time-sensitive therapeutic applications (e.g., acute respiratory infection models) should prioritize compounds with verified rapid-kill kinetics at low µg/mL concentrations, as higher potency reduces the required dose, cost per experiment, and potential cytotoxicity.
- [1] Lawyer C, Pai S, Watabe M, Borgia P, Mashimo T, Eagleton L, Watabe K. A synthetic form of tracheal antimicrobial peptide has both bactericidal and antifungal activities. Drug Des Discov. 1996;14(1):1-14. PMID: 9017361. View Source
- [2] Harder J, Bartels J, Christophers E, Schröder JM. A peptide antibiotic from human skin. Nature. 1997;387(6636):861. PMID: 9202117. [HBD-2 MIC and time-kill reference for comparator data] View Source
